molecular formula C6H16N2S2 B1230252 1,2-Bis(2-aminoethylthio)ethane CAS No. 21057-05-6

1,2-Bis(2-aminoethylthio)ethane

Cat. No.: B1230252
CAS No.: 21057-05-6
M. Wt: 180.3 g/mol
InChI Key: JFODQDKKGQHJBB-UHFFFAOYSA-N
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Description

1,2-Bis(2-aminoethylthio)ethane is an organic compound with the molecular formula C6H16N2S2. It features an ethane backbone with two aminoethylthio groups attached to the first and second carbon atoms. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(2-aminoethylthio)ethane can be synthesized through the reaction of 2-chloroethylamine hydrochloride with sodium sulfide in an aqueous medium. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using advanced separation techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(2-aminoethylthio)ethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

1,2-Bis(2-aminoethylthio)ethane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-aminoethylthio)ethane involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the thiol groups can participate in redox reactions, affecting the redox state of the target molecules.

Comparison with Similar Compounds

    1,2-Bis(2-aminoethoxy)ethane: Similar in structure but with ethoxy groups instead of thio groups.

    1,2-Bis(2-aminophenoxy)ethane: Contains phenoxy groups, leading to different chemical properties and reactivity.

    1,2-Bis(2-aminoethylthio)propane: Similar structure but with a propane backbone instead of ethane.

Uniqueness: 1,2-Bis(2-aminoethylthio)ethane is unique due to its combination of amino and thio groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound in various chemical and biological applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-(2-aminoethylsulfanyl)ethylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2S2/c7-1-3-9-5-6-10-4-2-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFODQDKKGQHJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCSCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175282
Record name 1,8-Diamine-3,6-dithiaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21057-05-6
Record name 1,8-Diamine-3,6-dithiaoctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021057056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Diamine-3,6-dithiaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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